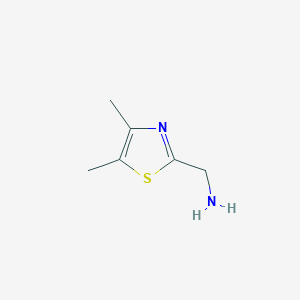![molecular formula C14H22O B1629513 1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)- CAS No. 89079-92-5](/img/structure/B1629513.png)
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene, also known as neocaspirene, belongs to the class of organic compounds known as monoterpenoids. Monoterpenoids are compounds containing a chain of two isoprene units. 10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 10-isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene is primarily located in the membrane (predicted from logP) and cytoplasm. 10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene has a blackcurrant taste.
Scientific Research Applications
Synthesis and Antitumor Activity
A significant application of derivatives of 1-Oxaspiro[4.5]deca-3,6-diene is in the synthesis of novel compounds with potential anticancer activity. For instance, a study by Yang et al. (2019) synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives with moderate to potent activity against various human cancer cell lines, highlighting the compound's relevance in cancer research (Yang et al., 2019).
Chemical Reactions and Derivatives
In the field of organic chemistry, 1-Oxaspiro[4.5]deca-3,6-diene derivatives have been extensively studied for their reactivity and potential to form various novel compounds. For example, Volod’kin et al. (1985) investigated the reaction of 6,8-di-tert-butyl-1-oxaspiro[4.5]deca-5,8-diene-2,7-dione with amines, leading to the formation of unique compounds (Volod’kin, Ershov, & Malysheva, 1985).
Novel Synthesis Methods
Researchers have also focused on developing new synthesis methods for derivatives of this compound. Kirillov et al. (2004) described a method for synthesizing 8-aryl-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-diones, showcasing innovative approaches in synthetic chemistry (Kirillov, Shchepin, & Vakhrin, 2004).
Pharmaceutical Applications
Aside from anticancer activity, derivatives of 1-Oxaspiro[4.5]deca-3,6-diene have potential pharmaceutical applications. For instance, Farag et al. (2008) synthesized diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, which could have implications in the development of new pharmaceutical compounds (Farag, Elkholy, & Ali, 2008).
Potential in Natural Product Synthesis
The compound and its derivatives also find applications in the synthesis of natural products. Hutinec et al. (1998) synthesized quinonoidal spirolactones from tyrosine, which are valuable in peptide chemistry, indicating the compound's relevance in the field of natural product synthesis (Hutinec, Žiogas, El-Mobayed, & Rieker, 1998).
properties
CAS RN |
89079-92-5 |
|---|---|
Product Name |
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)- |
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.5]deca-3,9-diene |
InChI |
InChI=1S/C14H22O/c1-10(2)13-6-5-11(3)9-14(13)8-7-12(4)15-14/h7-10,12-13H,5-6H2,1-4H3 |
InChI Key |
QQLMXACDDRGTPU-UHFFFAOYSA-N |
SMILES |
CC1C=CC2(O1)C=C(CCC2C(C)C)C |
Canonical SMILES |
CC1C=CC2(O1)C=C(CCC2C(C)C)C |
Other CAS RN |
89079-92-5 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



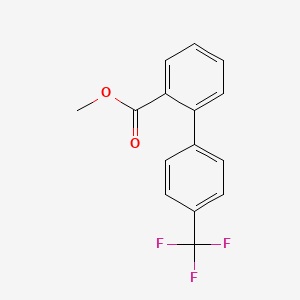
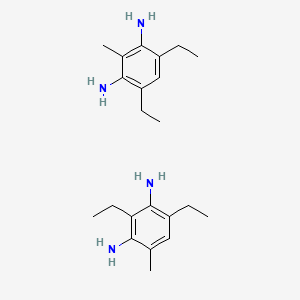
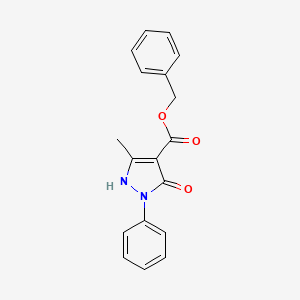
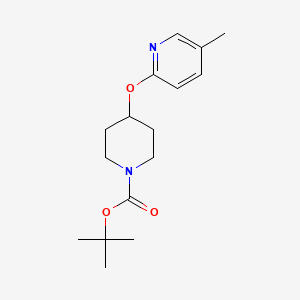
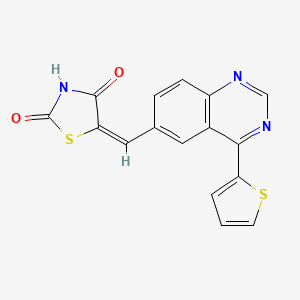
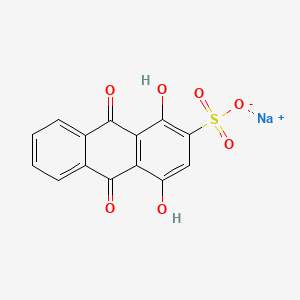
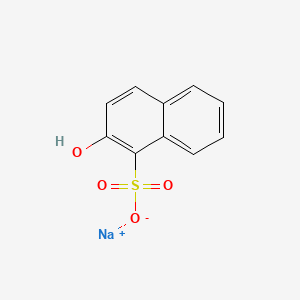
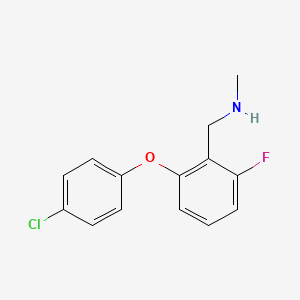
![2-[(3,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B1629446.png)
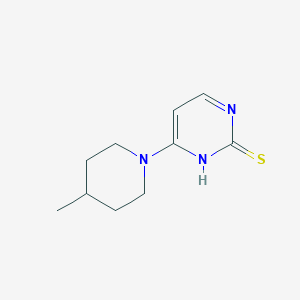

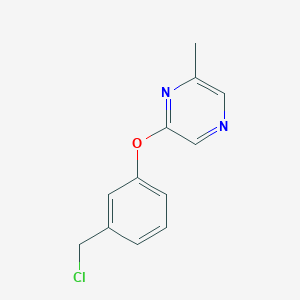
![3-Bromo-2-[4-(bromomethyl)phenyl]thiophene](/img/structure/B1629452.png)
